

# 2-Aminoethanesulfonamide hydrochloride structure and properties

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## Compound of Interest

Compound Name: 2-Aminoethanesulfonamide  
hydrochloride

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An In-depth Technical Guide to **2-Aminoethanesulfonamide Hydrochloride**: Structure, Properties, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-Aminoethanesulfonamide hydrochloride** (CAS No: 89756-60-5), a versatile sulfonamide derivative. As a key structural analog of taurine, this compound serves as a critical building block in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in pharmaceutical development, details the molecule's physicochemical properties, outlines validated synthetic and analytical protocols, and explores its diverse applications. We delve into the causality behind experimental choices, ensuring that the methodologies presented are robust and reproducible. The guide culminates with essential safety and handling information to ensure its proper use in a laboratory setting.

## Introduction: A Versatile Sulfonamide Building Block

**2-Aminoethanesulfonamide hydrochloride**, also known as taurinamide hydrochloride, is a primary amine and sulfonamide derivative that has garnered significant interest in the scientific community. Its structural similarity to taurine (2-aminoethanesulfonic acid), an abundant amino

acid with diverse physiological roles, makes it a valuable synthon for creating novel bioactive molecules.

The presence of the sulfonamide functional group is particularly noteworthy. This moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1] The primary amino group in **2-Aminoethanesulfonamide hydrochloride** provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Consequently, it is widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting metabolic disorders and inflammation and in biochemical assays for studying enzyme inhibition.[1] This guide serves as a senior-level resource, consolidating critical information on its synthesis, characterization, and application.

## Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of **2-Aminoethanesulfonamide hydrochloride** is paramount for its effective application. The compound exists as a white crystalline powder and exhibits good solubility in water, a feature that facilitates its use in various aqueous reaction media and biological assays.[1]

The structure consists of a two-carbon (ethyl) backbone, with a primary amine at one terminus and a sulfonamide group at the other. The hydrochloride salt form enhances its stability and handling characteristics.

Table 1: Physicochemical Properties of **2-Aminoethanesulfonamide Hydrochloride**

Property	Value	Source(s)
CAS Number	89756-60-5	[1][2]
Molecular Formula	C <sub>2</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S·HCl	[1]
Molecular Weight	160.62 g/mol	[2][3]
IUPAC Name	2-aminoethanesulfonamide;hydrochloride	[3]
Appearance	White crystalline powder	[1]
Melting Point	130-137 °C	[1]
Purity	Typically ≥97%	[1]
Hydrogen Bond Donor Count	3	[4][5]
Hydrogen Bond Acceptor Count	4	[4][5]
Rotatable Bond Count	2	[4][5]
Topological Polar Surface Area	94.6 Å <sup>2</sup>	[3][4]

## Synthesis and Analytical Characterization

The synthesis of **2-Aminoethanesulfonamide hydrochloride** can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and desired purity. Here, we present a common and reliable protocol involving the deprotection of a phthalimide-protected precursor. This method is advantageous as the phthalimide group is a robust protecting group that can be removed under specific conditions without affecting the sulfonamide moiety.

### Experimental Protocol: Synthesis via Phthalimide Deprotection

This protocol is adapted from established literature methods for the synthesis of primary amines from phthalimido-protected precursors.[4][6]

Objective: To synthesize **2-Aminoethanesulfonamide hydrochloride** from 2-phthalimidoethanesulfonamide.

Materials:

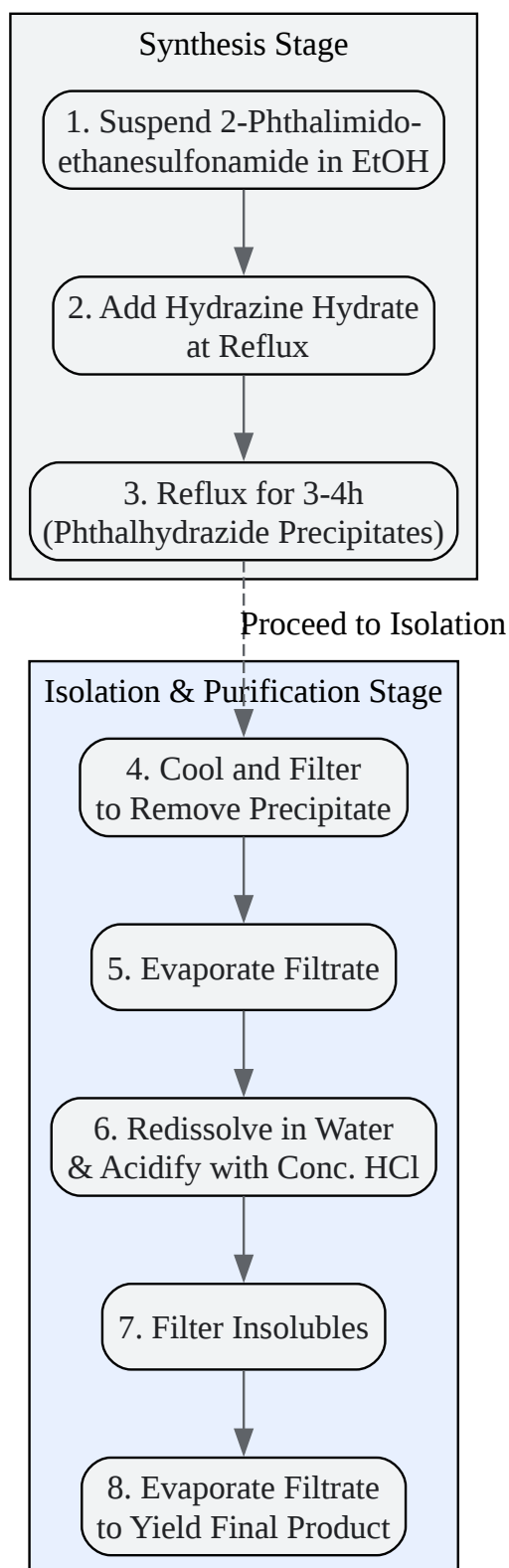
- 2-Phthalimidoethanesulfonamide
- Ethanol (EtOH)
- Hydrazine hydrate (64% in water)
- Concentrated Hydrochloric Acid (HCl)
- Water (deionized)
- Diethyl ether

Step-by-Step Methodology:

- **Reaction Setup:** Suspend 2-phthalimidoethanesulfonamide (1.0 eq) in ethanol (approx. 20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.
- **Hydrazinolysis:** Heat the suspension to reflux with stirring. Once refluxing, add hydrazine hydrate (1.1 eq) dropwise to the mixture.<sup>[4]</sup> The choice of hydrazine is critical for the efficient cleavage of the phthalimide group to form the stable phthalhydrazide byproduct.
- **Precipitation and Filtration:** Continue refluxing for 3-4 hours. During this time, a white precipitate (phthalhydrazide) will form.<sup>[4]</sup> Allow the reaction mixture to cool to room temperature.
- **Isolation of Crude Amine:** Remove the precipitate by filtration. Wash the filter cake with a small amount of cold ethanol.
- **Purification and Salt Formation:** Evaporate the filtrate to dryness under reduced pressure. To the resulting residue, add water (approx. 100 mL per gram of initial starting material). Acidify the aqueous suspension with concentrated HCl to a pH of ~1-2. This step protonates the desired amine, increasing its water solubility, while residual insoluble materials can be removed.<sup>[4]</sup>

- Final Isolation: Filter off any remaining insoluble material. Evaporate the clear filtrate to dryness to yield the crude **2-Aminoethanesulfonamide hydrochloride**.
- Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture (e.g., 9:1) to yield the final product as a solid.[4]

## Workflow Visualization: Synthesis and Purification



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Caption: Workflow for the synthesis of 2-Aminoethanesulfonamide HCl.

## Analytical Characterization

Validation of the final product's identity and purity is a critical, self-validating step.

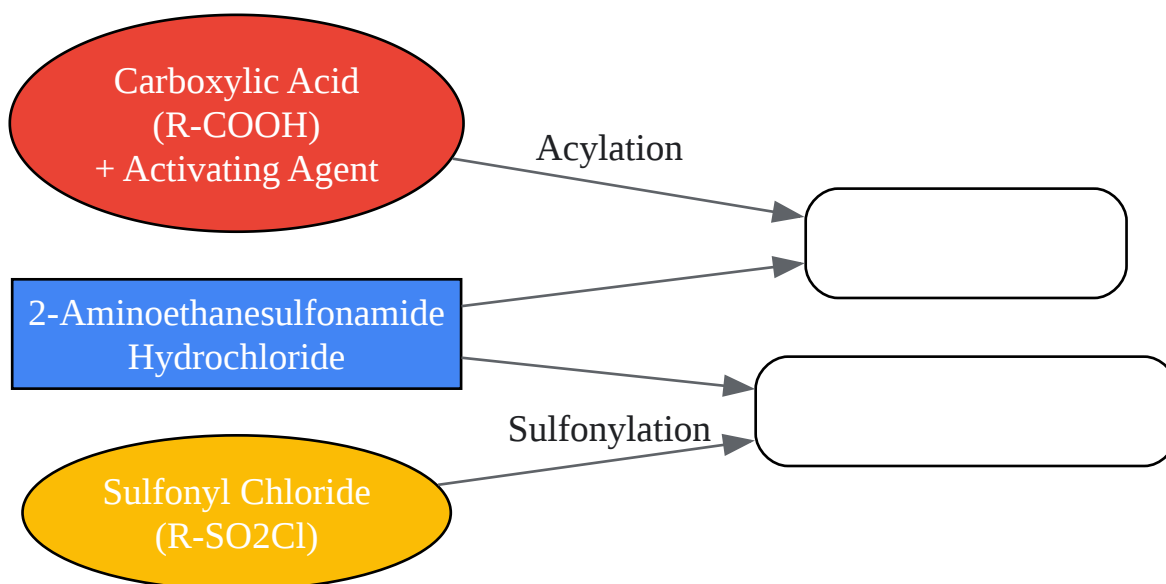
- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum provides definitive structural confirmation.
  - Protocol: Dissolve a small sample in a deuterated solvent such as  $\text{D}_2\text{O}$ .
  - Expected Spectrum: In  $\text{D}_2\text{O}$ , two triplets are expected. The triplet around  $\delta$  3.51 ppm corresponds to the methylene group adjacent to the sulfonamide ( $-\text{CH}_2\text{SO}_2$ ), and the triplet around  $\delta$  3.40 ppm corresponds to the methylene group adjacent to the ammonium group ( $-\text{CH}_2\text{NH}_3^+$ ).<sup>[4]</sup> The coupling between the adjacent methylene groups results in the triplet splitting pattern.
- **$^{13}\text{C}$  NMR Spectroscopy:**
  - Expected Spectrum: In  $\text{D}_2\text{O}$ , two distinct signals are expected. A peak around  $\delta$  51.00 ppm for the carbon adjacent to the sulfonamide group and a peak around  $\delta$  34.28 ppm for the carbon adjacent to the ammonium group.<sup>[4]</sup>
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify key functional groups.
  - Expected Absorptions: Look for characteristic peaks corresponding to N-H stretching of the primary amine/ammonium salt (around  $3200\text{--}3400\text{ cm}^{-1}$ ), S=O stretching of the sulfonamide (typically two bands around  $1350\text{--}1300\text{ cm}^{-1}$  and  $1160\text{--}1140\text{ cm}^{-1}$ ), and C-H stretching (around  $3000\text{--}2850\text{ cm}^{-1}$ ).
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the standard method for assessing purity.<sup>[7]</sup>
  - Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.
  - Acceptance Criteria: Purity is determined by the area percentage of the main peak, which should be  $\geq 97\%$  for most research applications.<sup>[1]</sup>

## Applications in Research and Drug Development

The utility of **2-Aminoethanesulfonamide hydrochloride** spans multiple domains of chemical and biological research.

- **Pharmaceutical Intermediate:** Its primary application is as a versatile building block. The primary amine can be readily functionalized through reactions like acylation, alkylation, or sulfonylation to generate libraries of compounds for screening. It is a key starting material for sulfonamide-containing drugs.[1] For example, it can be conjugated with carboxylic acids, such as betulinic acid, to create novel derivatives with potential biological activity.[6]
- **Biochemical Research:** Due to the prevalence of the sulfonamide motif in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), this compound and its derivatives are used in studies to probe enzyme active sites, understand metabolic pathways, and develop new therapeutic strategies.[1]
- **Other Applications:** The compound also finds use in the development of diagnostic agents and in agricultural chemistry as a component of potential growth regulators or herbicides.[1]

### Diagram: Role as a Synthetic Intermediate



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Caption: Functionalization of **2-Aminoethanesulfonamide Hydrochloride**.



## Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

- **Hazard Identification:** **2-Aminoethanesulfonamide hydrochloride** is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It may also be harmful if swallowed.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[8][9]
- **Handling:** Handle this product only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][10] Keep the container tightly closed to prevent moisture absorption.[9] The recommended storage condition is at room temperature.[1]
- **Disposal:** Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[8]

## Conclusion

**2-Aminoethanesulfonamide hydrochloride** is more than just a simple chemical; it is a foundational tool for innovation in medicinal chemistry and beyond. Its favorable physicochemical properties, combined with straightforward synthetic accessibility and versatile reactivity, ensure its continued importance as a building block for novel therapeutics and research probes. This guide provides the technical foundation necessary for researchers and drug development professionals to confidently and effectively utilize this valuable compound in their work. By understanding the causality behind the protocols and the applications grounded in its structure, scientists can better leverage its potential to advance their research goals.

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